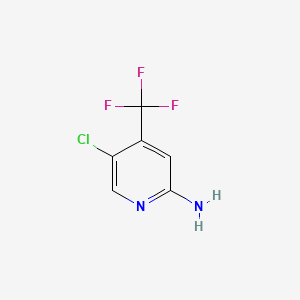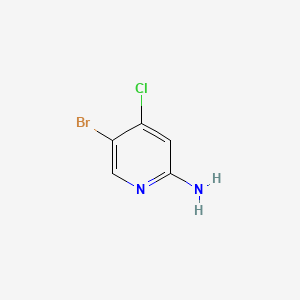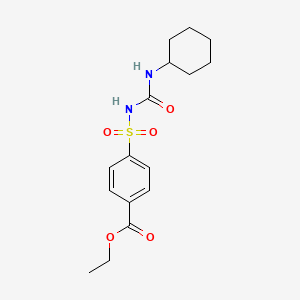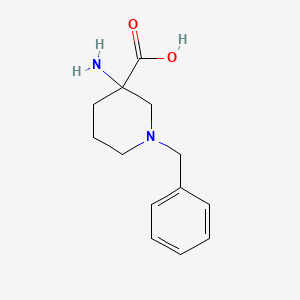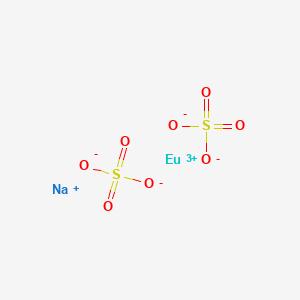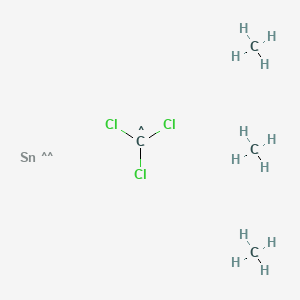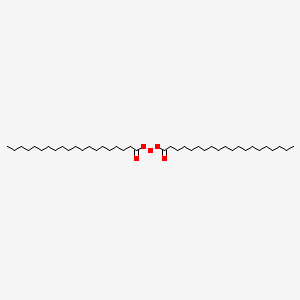
Strontium diicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium diicosanoate is a chemical compound with the molecular formula C_42H_82O_4Sr It is a strontium salt of icosanoic acid, which is a long-chain fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium diicosanoate can be synthesized through a reaction between strontium hydroxide and icosanoic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding icosanoic acid under controlled temperature and stirring conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The final product is usually purified through recrystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Strontium diicosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield different strontium-containing compounds.
Substitution: this compound can participate in substitution reactions where the icosanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic reagents can facilitate substitution reactions under controlled conditions.
Major Products Formed:
Oxidation: Strontium carbonate and other oxidized derivatives.
Reduction: Reduced strontium compounds.
Substitution: New strontium salts with different functional groups.
Wissenschaftliche Forschungsanwendungen
Strontium diicosanoate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other strontium compounds and as a reagent in various chemical reactions.
Biology: The compound’s biocompatibility makes it useful in biological studies, particularly in bone regeneration research.
Medicine: this compound is explored for its potential in drug delivery systems and as a component in bone repair materials.
Industry: It is used in the production of specialized materials, including coatings and lubricants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of strontium diicosanoate involves its interaction with biological systems, particularly in bone tissue. Strontium ions can replace calcium ions in the bone matrix, promoting bone formation and reducing bone resorption. This dual action makes it a valuable compound in osteoporosis treatment and bone repair applications.
Vergleich Mit ähnlichen Verbindungen
Strontium ranelate: Used in osteoporosis treatment, it has a similar mechanism of action but different chemical structure.
Strontium carbonate: Commonly used in pyrotechnics and ceramics, it shares some chemical properties with strontium diicosanoate.
Strontium titanate: Known for its photocatalytic properties, it is used in environmental and industrial applications.
Uniqueness: this compound is unique due to its long-chain fatty acid component, which imparts specific properties such as hydrophobicity and biocompatibility. These characteristics make it suitable for applications in biomedicine and materials science, distinguishing it from other strontium compounds.
Eigenschaften
CAS-Nummer |
14796-97-5 |
|---|---|
Molekularformel |
C20H39O2Sr+ |
Molekulargewicht |
399.1 g/mol |
IUPAC-Name |
strontium;icosanoate |
InChI |
InChI=1S/C20H40O2.Sr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+2/p-1 |
InChI-Schlüssel |
HTILMMDPFMCAFP-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


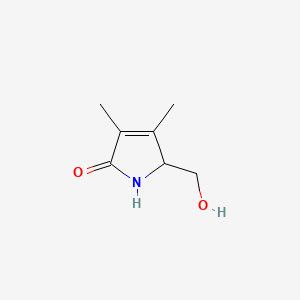
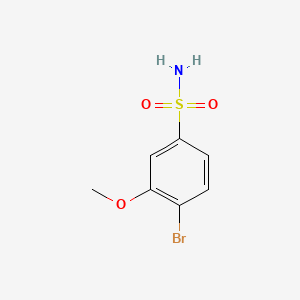
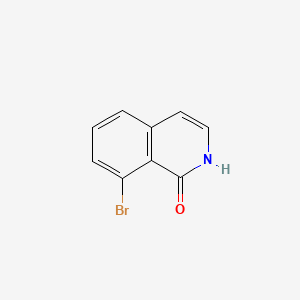
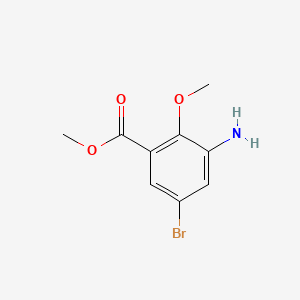
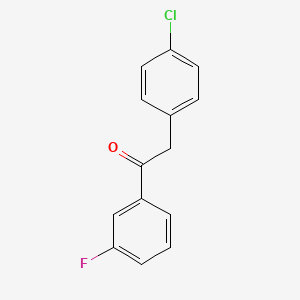
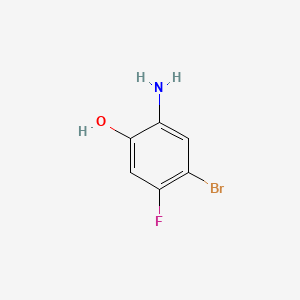
![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)
